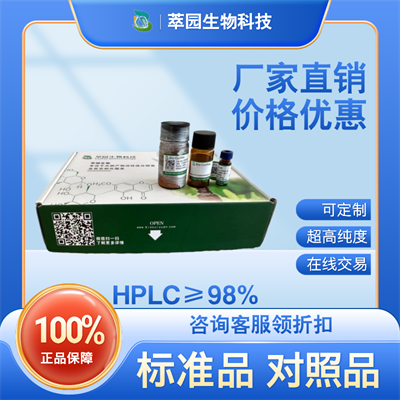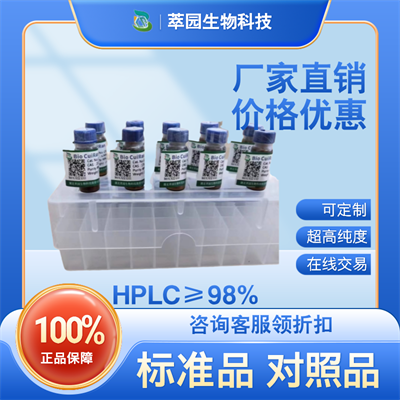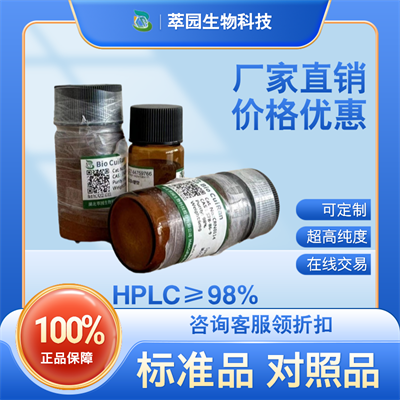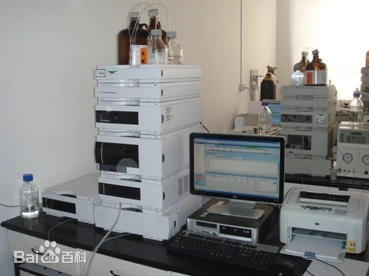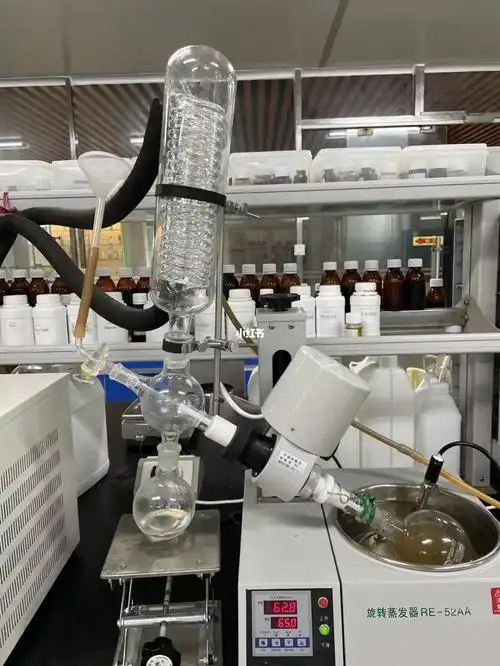Cas no 2447-54-3 (Sanguinarine)
サングイナリン(Sanguinarine)は、ベンゾフェナントリジンアルカロイドに分類される天然化合物で、ケシ科植物に由来します。主な特徴として、強力な抗菌・抗炎症作用を持ち、口腔衛生製品や薬用化粧品に応用されます。分子構造中の四級窒素原子が陽イオン性を示し、微生物細胞膜との相互作用により選択的な抗菌効果を発揮します。また、NF-κB経路の抑制を通じて抗炎症作用を呈することがin vitro研究で確認されています。生化学的には、チオール基との反応性やDNAインターカレーション能も報告されており、薬理学的応用の可能性が注目されています。

Sanguinarine structure
Sanguinarine 化学的及び物理的性質
名前と識別子
-
- sanguinarine
- 1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium,
- [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium,13-methyl-
- SANGUINARINE (RG)
- Sanguinarium
- Dimethylenedioxy benzphenanthridine
- EINECS 219-503-3
- Pseudochelerythrine
- Sanguinarin
- Sanguinarine Chloride
- sanguninarine
- sanquinarine
- [ "Pseudochelerythrine" ]
- sangvinarin
- Veadent
- Sanguiritrin
- C20H14NO4
- Benzophenanthridine alkaloid
- AV9VK043SS
- DSSTox_RID_80748
- DSSTox_CID_25204
- DSSTox_GSID_45204
- Sangrovit
- y-Chelerythrine
- SR-
- SCHEMBL123241
- IDI1_000495
- DivK1c_000495
- sanguinarium-chloride
- KBio2_000739
- 13-methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium
- 13-methyl-2H,10H-[1,3]dioxolo[4,5-i][1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridinium
- KBioSS_000739
- KBioGR_002542
- Prestwick1_000987
- SPBio_002954
- AB00053789_04
- NCGC00160289-02
- INVGWHRKADIJHF-UHFFFAOYSA-N
- SR-01000075650-7
- NCGC00015959-03
- CCG-205184
- Spectrum5_000635
- EX-A5014
- BRN 3915507
- Tox21_110268
- GTPL11563
- 2447-54-3
- (1,3)BENZODIOXOLO(5,6-C)-1,3-DIOXOLO(4,5-I)PHENANTHRIDINIUM, 13-METHYL-
- HY-N0052
- NCGC00015959-02
- Q-100313
- Spectrum4_001838
- BPBio1_001159
- [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-
- NCGC00015959-05
- s9032
- Pseudochelerythrine;Sanguinarin
- NCGC00015959-16
- HMS1571E15
- pseudo-chelerythrine
- SCHEMBL17131945
- Spectrum_000259
- SR-01000075650
- NCGC00015959-01
- E80766
- CHEBI:17183
- NCGC00015959-09
- Q347392
- NCGC00015959-04
- MLS002154085
- SDCCGMLS-0066612.P001
- SANGUINARINE [WHO-DD]
- 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.0^{2,10.0^{4,8.0^{14,22.0^{17,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
- BSPBio_002675
- 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium nitrate
- NINDS_000495
- HMS2098E15
- CS-3818
- Tox21_110268_1
- compound 1 [PMID: 28621943]
- C06162
- NCGC00160289-01
- FT-0634289
- AB00053789
- AKOS025311557
- KBio2_005875
- SMR001233394
- AC-34836
- SBI-0051077.P003
- 13-Methyl[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium(1+), 9CI
- BSPBio_001053
- CHEMBL417799
- CAS-2447-54-3
- BRD-K66898851-001-03-7
- DTXCID8025204
- (1,3)-Benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium, 13-methyl-
- BCP13614
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21),23-nonaen-24-ium
- Spectrum2_000724
- 13-methyl(1,3)benzodioxolo(5,6-c)-1,3-dioxolo(4,5-i)phenanthridinium
- 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.0^{2,10}.0^{4,8}.0^{14,22}.0^{17,21}]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaen-24-ium
- KBio2_003307
- UNII-AV9VK043SS
- Prestwick2_000987
- x-Chelerythrine
- 13-Methyl[1,3]benzodioxolo[5,6-C][1,3]dioxolo[4,5-I]phenanthridin-13-Ium
- 24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene
- 13-methyl-2H,10H-(1,3)dioxolo(4,5-i)(1,3)dioxolo(4',5':4,5)benzo(1,2-c)phenanthridinium
- Prestwick0_000987
- 13-Methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium
- NSC765394
- DTXSID0045204
- NSC-765394
- SANGUINARINE [MI]
- BDBM25525
- 5-Methyl-2,3:7,8-bis(methylenedioxy)benzo[c]phenanthridinium(1+)
- cid_5154
- NS00018310
- Lopac-S-5890
- KBio1_000495
- KBio3_002175
- Prestwick3_000987
- SPBio_000648
- Lopac0_001108
- UI5
- Spectrum3_001148
- MLSMR
- BRD-K66898851-003-03-3
- DB-046461
- NCGC00015959-22
- BRD-K66898851-003-02-5
- Sanguinarine
-
- MDL: MFCD00064925
- インチ: 1S/C20H14NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-8H,9-10H2,1H3/q+1
- InChIKey: INVGWHRKADIJHF-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])OC2C([H])=C([H])C3C(C1=2)=C([H])[N+](C([H])([H])[H])=C1C2=C([H])C4=C(C([H])=C2C([H])=C([H])C1=3)OC([H])([H])O4
- BRN: 3915507
計算された属性
- せいみつぶんしりょう: 332.092283g/mol
- ひょうめんでんか: 1
- XLogP3: 4.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 0
- どういたいしつりょう: 332.092283g/mol
- 単一同位体質量: 332.092283g/mol
- 水素結合トポロジー分子極性表面積: 40.8Ų
- 重原子数: 25
- 複雑さ: 530
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ぶんしりょう: 332.3
- ひょうめんでんか: 1
じっけんとくせい
- 色と性状: Orange needles
- 密度みつど: 1.3463 (rough estimate)
- ゆうかいてん: 205-215°C
- ふってん: 483.53°C (rough estimate)
- 屈折率: 1.5180 (estimate)
- ようかいど: 3.316 mg/L @ 25 °C (est)
- PSA: 40.80000
- LogP: 3.42810
- ようかいせい: 使用できません
Sanguinarine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:UN 1544
- 危険カテゴリコード: 25
- セキュリティの説明: S13; S45
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- リスク用語:R25
Sanguinarine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S855088-100mg |
Sanguinarine |
2447-54-3 | 98% | 100mg |
¥750.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13935-5mg |
Sanguinarine |
2447-54-3 | 98% | 5mg |
¥746.0 | 2024-07-18 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5676-20mg |
Sanguinarine |
2447-54-3 | 98% | 20mg |
¥1468.00 | 2023-09-07 | |
| DC Chemicals | DCX-025-20 mg |
Sanguinarine |
2447-54-3 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2781-50 mg |
Sanguinarine |
2447-54-3 | 99.04% | 50mg |
¥6234.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1253-100mg |
Sanguinarine |
2447-54-3 | 98% | 100mg |
$80 | 2023-09-20 | |
| S e l l e c k ZHONG GUO | S9032-1mg |
Sanguinarine |
2447-54-3 | 99.77% | 1mg |
¥794.7 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY067388-10mg |
Sanguinarine, 98%, from Macleaya cordata |
2447-54-3 | 98% | 10mg |
¥975.0 | 2023-09-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-473396-10 mg |
Sanguinarium, |
2447-54-3 | 10mg |
¥1,655.00 | 2023-07-10 | ||
| LKT Labs | S0253-25 mg |
Sanguinarine |
2447-54-3 | ≥98% | 25mg |
$340.70 | 2023-07-10 |
Sanguinarine サプライヤー
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
(CAS:2447-54-3)Sanguinarine
注文番号:CRN0645
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2447-54-3)Sanguinarine
注文番号:LE1109
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:40
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:2447-54-3)Sanguinarine
注文番号:LE13316
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:08
価格 ($):discuss personally
Sanguinarine 関連文献
-
Soumitra Hazra,Gopinatha Suresh Kumar RSC Adv. 2015 5 1873
-
Run Hao,Yameng Liu,Rugang Zhong Anal. Methods 2014 6 1059
-
Rose M. Gathungu,John T. Oldham,Susan S. Bird,Carolyn W. T. Lee-Parsons,Paul Vouros,Roger Kautz Anal. Methods 2012 4 1315
-
Vidya Kadam,Aarti S. Kakatkar,Nilotpal Barooah,Suchandra Chatterjee,Achikanath C. Bhasikuttan,Jyotirmayee Mohanty RSC Adv. 2020 10 25370
-
Run Hao,Yameng Liu,Rugang Zhong Anal. Methods 2014 6 1059
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2447-54-3)SANGUINARINE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:2447-54-3)Sanguinarine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
